Phocaecholic acid
Overview
Description
Phocaecholic acid, also known as alpha-Phocaecholic acid, is a bile acid . It was first isolated from cholic acid and was found to be conjugated with taurine . The basic chemical structure of this compound was established as (235)-3~,7a,23-trihydroxy-5&cholan-24-oic acid .
Synthesis Analysis
The hepatic biotransformation in rodents of 23®-hydroxychenodeoxycholic acid (23®OH-CDCA), the alpha-hydroxy derivative of CDCA, was defined . 23®OH-CDCA was isolated from duck bile; [24 ''C]23®OH-CDCA was synthesized .Molecular Structure Analysis
The molecular formula of this compound is C24H40O6 . It has an average mass of 424.571 Da and a monoisotopic mass of 424.282501 Da . The systematic name is (3alpha,5beta,7alpha,12alpha,23R)-3,7,12,23-Tetrahydroxycholan-24-oic acid .Chemical Reactions Analysis
This compound undergoes oxidative decarboxylation (alpha-oxidation) with loss of the C-24 carboxyl group . The alpha-oxidation was 20 ± 5% (mean ± SD) of the administered dose in the rat and was not dose-dependent; in hamsters, alpha-oxidation was 35 ± 8% . Nor-CDCA (C23) was present in bile (in both unconjugated and conjugated form), indicating that 23®OH-CDCA had undergone alpha-oxidation .Physical and Chemical Properties Analysis
The taurine conjugate of 23®OH-CDCA [23®OH-CDC-tau] was prepared synthetically and characterized by 1H-NMR . By surface tension measurements, it had a critical micellization concentration (CMC) of 3.5 mM (in 0.15 M Na’), as compared to 1.8 mM for CDC-taurine . Aqueous solubility of 23®OH-CDCA increased markedly above pH 5, compared to pH 7 for CDCA .Scientific Research Applications
Phocaecholic acid and its (23S)-epimer have been used to study the influence of the hydroxy group at C-23 on the physical properties of bile acids. This research, conducted by Pellicciari, Natalini, Roda, Machado, and Marinozzi (1989), focused on understanding the physicochemical properties of bile acids, which are crucial for their biological functions (Pellicciari et al., 1989).
In a study on harp seals, Hellou, King, and Ni (1988) identified this compound as a predominant component in their bile acids, comprising 60.5% of the total bile acids. This research highlights the unique bile acid composition of marine mammals (Hellou et al., 1988).
Mechanism of Action
Properties
IUPAC Name |
(2R,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVWYDDPPFGHK-WEZRZJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909467 | |
Record name | 3,7,23-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105369-89-9 | |
Record name | (3α,5β,7α,23R)-3,7,23-Trihydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105369-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phocaecholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105369899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,23-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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